Epopromycin B

Description

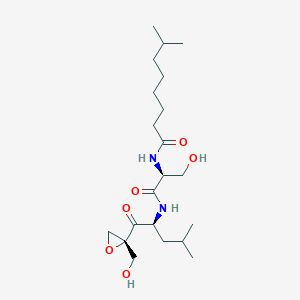

Epopromycin B is a bioactive secondary metabolite first identified in Saccharothrix flava VSM-3, a soil-derived actinomycete. Structurally, it belongs to the epoxyketone class of natural products, characterized by a highly functionalized macrocyclic scaffold with an α',β'-epoxyketone pharmacophore critical for proteasome inhibition . Its total synthesis involves complex stereochemical modifications, including aziridine ring formation and silicon-based protecting groups, to achieve the final bioactive conformation . This compound exhibits dual biological activities: (1) antimicrobial effects against plant pathogens like C. maculans and (2) proteasome inhibition via covalent binding to the β5 subunit of the 20S proteasome . Its unique structure-activity relationship (SAR) has positioned it as a lead compound for developing anticancer and antimicrobial agents .

Properties

Molecular Formula |

C21H38N2O6 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide |

InChI |

InChI=1S/C21H38N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14-17,24-25H,5-13H2,1-4H3,(H,22,26)(H,23,28)/t16-,17-,21+/m0/s1 |

InChI Key |

DXOXZURUMIOSAK-XGHQBKJUSA-N |

Isomeric SMILES |

CC(C)CCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO |

Canonical SMILES |

CC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO |

Synonyms |

epopromycin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Epopromycin A

Epopromycin A, co-produced with Epopromycin B in S. flava VSM-3, shares a nearly identical macrocyclic core but differs in substituent groups. While both compounds show antimicrobial activity, this compound demonstrates superior proteasome inhibition due to its optimized epoxyketone moiety .

Aziridinyl Epothilone B Analogues

Epothilones are microtubule-stabilizing agents, but aziridinyl derivatives like compounds 59–61 (synthesized in ) incorporate an aziridine ring instead of the native epoxide. Unlike this compound, these analogues lack proteasome inhibition but retain cytotoxicity against cancer cells via tubulin interaction .

Functional Analogues

Epoxomicin

Epoxomicin, a natural α',β'-epoxyketone, is a potent proteasome inhibitor with a linear peptide backbone. Comparative studies show that this compound’s macrocyclic structure enhances binding specificity to the proteasome’s chymotrypsin-like site, reducing off-target effects observed in epoxomicin .

Azalomycin B

Azalomycin B (C₅₄H₈₈O₁₈), a macrolide antibiotic from Streptomyces, shares antimicrobial properties with this compound but operates via a distinct mechanism—disrupting bacterial cell membranes rather than proteasome inhibition .

Comparative Data Table

Key Research Findings

- Proteasome Inhibition : this compound’s macrocyclic structure confers 10-fold higher selectivity for the proteasome’s β5 subunit compared to linear epoxyketones like epoxomicin .

- Antimicrobial Spectrum: While Epopromycin A and B both inhibit C.

- Synthetic Challenges : The synthesis of this compound requires advanced silicon-based protecting groups, complicating large-scale production compared to simpler analogues like carfilzomib .

Q & A

How should researchers design a reproducible experimental protocol to assess Epopromycin B’s bioactivity?

Basic Research Focus:

A robust protocol requires clear objectives, controlled variables (e.g., concentration gradients, solvent compatibility), and validation of assay conditions. For in vitro studies, include negative/positive controls and replicate experiments to minimize variability. Use standardized cell lines or microbial strains to ensure comparability across studies. Document all parameters (e.g., temperature, pH, incubation time) in detail to enable replication .

Advanced Consideration:

Incorporate iterative design principles: pilot studies can identify confounding factors (e.g., solvent interference with bioactivity measurements). For complex systems (e.g., in vivo models), apply factorial design to optimize variables like dosage frequency and administration routes. Reference guidelines from on experimental transparency to ensure peer validation .

What statistical methods are appropriate for analyzing contradictory data in this compound efficacy studies?

Basic Research Focus:

Start with descriptive statistics (mean, standard deviation) and hypothesis testing (t-tests, ANOVA) to compare treatment groups. Address outliers using Grubbs’ test or robust statistical models. Ensure assumptions of normality and homogeneity of variance are validated .

Advanced Consideration:

For high-throughput or multi-omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to mitigate Type I errors in large datasets. Use meta-analysis frameworks to reconcile conflicting results across studies, weighting data by sample size and methodological rigor .

How can researchers formulate a FINER-compliant research question for this compound mechanism-of-action studies?

Basic Research Focus:

Adhere to the FINER criteria:

- Feasible: Ensure access to specialized equipment (e.g., HPLC for purity analysis).

- Interesting: Target understudied pathways (e.g., ribosomal binding vs. membrane disruption).

- Novel: Explore synergistic effects with known antibiotics.

- Ethical: Follow institutional biosafety protocols for handling bioactive compounds.

- Relevant: Align with global priorities (e.g., antimicrobial resistance mitigation) .

Advanced Consideration: Integrate the PICO framework (Population, Intervention, Comparison, Outcome) for clinical applications. Example: “In multidrug-resistant Staphylococcus aureus (Population), does this compound (Intervention) compared to vancomycin (Comparison) reduce biofilm formation (Outcome)?” .

What strategies validate the reliability of secondary data on this compound’s pharmacokinetics?

Basic Research Focus:

Critically assess primary sources for methodological transparency:

- Verify experimental conditions (e.g., animal models, dosing regimens).

- Cross-check data against peer-reviewed repositories (e.g., PubChem, ChEMBL).

- Exclude studies lacking raw data or detailed statistical reporting .

Advanced Consideration:

Apply the COSMIN checklist to evaluate measurement properties (e.g., validity, reproducibility) in preclinical studies. Use systematic review tools (e.g., PRISMA) to synthesize evidence and identify publication biases .

How should researchers address ethical and biosafety concerns in this compound experiments?

Basic Research Focus:

- Submit protocols for institutional review board (IRB) approval, particularly for in vivo studies.

- Adhere to biosafety levels (BSL-2 for handling pathogenic strains).

- Disclose conflicts of interest in funding sources .

Advanced Consideration:

Implement dual-use research of concern (DURC) frameworks if this compound has potential biosecurity implications. Document compliance with the Nagoya Protocol for genetic resource utilization .

What methodologies resolve discrepancies in this compound’s reported cytotoxicity thresholds?

Basic Research Focus:

Standardize cytotoxicity assays (e.g., MTT, LDH release) across cell types and exposure durations. Report IC₅₀ values with 95% confidence intervals and validate via dose-response curves .

Advanced Consideration:

Employ machine learning models to predict cytotoxicity based on structural analogs. Conduct comparative metabolomics to identify off-target effects contributing to variability .

How to optimize literature searches for this compound-related research gaps?

Basic Research Focus:

Use Boolean operators in databases (PubMed, Scopus):

- “this compound” AND (“biosynthesis” OR “structure-activity relationship”).

- Filter by publication date (last 5–10 years) and study type (e.g., in vitro, clinical trials) .

Advanced Consideration:

Leverage citation chaining (forward/backward searches) to trace seminal studies. Utilize bibliometric tools (VOSviewer) to map interdisciplinary connections (e.g., marine microbiology, medicinal chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.